2-Aminothieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno ring fused to a pyrimidine structure, which incorporates an amino group at the 2-position and a hydroxyl group at the 4-position. The molecular formula of 2-Aminothieno[3,2-d]pyrimidin-4-ol is with a molecular weight of approximately 178.20 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
2-Aminothieno[3,2-d]pyrimidin-4-ol can be classified under the category of thienopyrimidines, which are known for their diverse pharmacological properties. These compounds have been studied for their anti-infective, anti-cancer, and anti-inflammatory activities. The compound is typically synthesized through various chemical reactions involving thiophene derivatives and pyrimidine analogs, making it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of 2-Aminothieno[3,2-d]pyrimidin-4-ol can be achieved through several methods:
The synthesis typically involves monitoring reaction progress through techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the desired product and its purity.
The molecular structure of 2-Aminothieno[3,2-d]pyrimidin-4-ol features a fused thieno and pyrimidine ring system with specific substituents:
The compound's structural characteristics can be represented using its SMILES notation: N=C1NC=Nc2ccsc12
, which provides insight into its connectivity and functional groups.
2-Aminothieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions typical for heterocycles:
The reactivity of this compound is influenced by its electronic properties derived from the heteroatoms in the ring system, making it versatile for further chemical modifications.
The mechanism of action for compounds like 2-Aminothieno[3,2-d]pyrimidin-4-ol often involves interaction with specific biological targets:
These properties suggest that 2-Aminothieno[3,2-d]pyrimidin-4-ol can be effectively utilized in various solvent systems for biological assays.
The potential applications of 2-Aminothieno[3,2-d]pyrimidin-4-ol include:
The thienopyrimidine scaffold has demonstrated remarkable versatility in addressing complex disease pathologies through polypharmacological approaches. Its planar, electron-rich structure enables π-stacking interactions within hydrophobic enzyme pockets while the 2-amino and 4-hydroxy substituents serve as hydrogen bond donors/acceptors for specific molecular recognition. This dual capability underpins the scaffold’s utility in designing multitarget agents:
Kinase and Hormone Pathway Inhibition: Hybrid derivatives incorporating benzimidazole or triazole moieties exhibit concurrent inhibition of epidermal growth factor receptor (EGFR) and aromatase (ARO) – two clinically validated targets in hormone-receptor-positive breast cancer. Compound 11b (2-(4-fluorophenyl)-7H-thieno[3,2-d]pyrimidin-4-ol) demonstrated dual EGFR/ARO inhibition with IC₅₀ values of 0.21 μM and 0.18 μM, respectively, suppressing downstream oncogenic signaling through AKT and ERK phosphorylation [1]. The molecular rationale for this polypharmacology lies in conserved ATP-binding residues shared by kinases and steroidogenic enzymes, enabling single compounds to engage multiple targets through scaffold-oriented pharmacophore alignment [1] [6].
Structural Diversification Strategies: Synthetic pathways enable strategic modifications that expand target profiles:
Table 1: Multitarget Thienopyrimidine Derivatives and Biological Activities
Compound | Structural Features | Biological Targets | Potency | Cellular Effects |
---|---|---|---|---|
11b | 2-(4-Fluorophenyl)-7H derivative | EGFR, ARO | IC₅₀: 0.21 μM (EGFR) | Downregulates p-AKT, induces G2/M arrest |
21 | Benzimidazole conjugate | Undefined tyrosine kinases | IC₅₀: 0.029 μM (MDA-MB-231) | Caspase-9 activation, apoptosis |
3c | Thienotriazolopyrimidine hybrid | EGFR, HSP90 | IC₅₀: 0.43 μM (MCF-7) | Downregulates HSP27, p-ERK |
5b | 2-Alkyl-4-amino substitution | PI3K/mTOR | IC₅₀: 0.045 μM (MCF-7) | G1 phase arrest, cytostasis |
Molecular modeling confirms conserved hydrogen bonding with kinase hinge regions: the 4-hydroxy group mimics the C-4 carbonyl of quinazolines by accepting hydrogen bonds from Met793 (EGFR) or Asp863 (ARO), while the 2-amino group donates to Thr854 or Ser478 side chains, respectively. This conserved pharmacophore enables retention of target affinity during scaffold-hopping from quinazoline to thienopyrimidine chemotypes [1] [4].
The 2-amino-4-hydroxy configuration transforms the thienopyrimidine core into a privileged pharmacophore for intercepting essential metabolic pathways in parasites and cancer cells. This substitution pattern mimics pterin structures in folate cofactors and steroidogenic enzyme substrates, enabling competitive inhibition of clinically challenging targets:
Antiparasitic Mechanisms: The diaminothienopyrimidine derivative PY848 (2,4-diamino-5-[2-(2,5-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidine) inhibits Toxoplasma gondii dihydrofolate reductase (DHFR) with Kᵢ ≈ 70 nM – a potency driven by π-stacking between the dimethoxyphenyl moiety and Phe97 within the pterin-binding pocket. The 2,4-diamino configuration forms a hydrogen-bonding triad with Asp161 and Ser95, analogous to interactions observed with methotrexate but with enhanced selectivity over mammalian DHFR isoforms [2]. This molecular discrimination stems from steric incompatibility with human DHFR’s Leu22 residue, replaced by smaller alanine in T. gondii, highlighting how minor structural variations enable species-selective inhibition [2].
Antineoplastic Applications:
EGFR and ARO Inhibition: The 2-amino-4-hydroxy derivatives demonstrate exceptional potency against breast cancer models. Compound 9d (4-hydroxy-2-(3-bromoanilino)thieno[3,2-d]pyrimidine-6-carboxamide) exhibited dual EGFR/ARO inhibition (IC₅₀ = 0.38 μM and 0.42 μM, respectively), inducing apoptosis in MCF-7 cells through caspase-9 overexpression (7.8-fold increase vs. control) and G₂/M cell cycle arrest [1]. Downregulation of estrogen-responsive HSP27 and phosphorylation of ERK confirmed disruption of estrogen signaling cascades downstream of ARO inhibition [1].
Cell Cycle and Apoptosis Modulation: Structural optimization at C-6 significantly influences mechanism-specific cytotoxicity:
Table 2: Antiparasitic and Antineoplastic Activities of 2-Amino-4-hydroxy Derivatives
Compound | Application | Primary Target | Potency | Mechanistic Insights |
---|---|---|---|---|
PY848 | Toxoplasmosis | TgDHFR | Kᵢ: 70 nM | Competitive pterin binding, species-selective |
9d | Breast cancer | EGFR, ARO | IC₅₀: 0.38 μM (EGFR) | Caspase-9 activation (7.8-fold), HSP27 downregulation |
16 | Breast cancer | Undefined tyrosine kinases | IC₅₀: 0.058 μM (MDA-MB-231) | Rapid apoptosis induction |
3 | Breast cancer | CDK4/cyclin D1 | IC₅₀: 0.045 μM (MCF-7) | G₁ arrest, minimal fibroblast toxicity |
Crystallographic evidence confirms that the 2-amino-4-hydroxy motif enables bidentate interactions with catalytic residues unreachable by monofunctional analogs. In ARO, the 4-hydroxy group coordinates the heme iron while the 2-amino group hydrogen-bonds with Asp309, explaining the 20-fold potency enhancement over 2-deamino derivatives in estrogen suppression assays [1].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3